3-(4-ethoxybenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a fused bicyclic core modified with sulfonyl, benzyl, and alkoxy substituents. Its structure includes:
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO6S/c1-4-34-19-8-10-20(11-9-19)35(30,31)25-16-28(15-17-6-5-7-18(27)12-17)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVWYSAVKMODRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(4-ethoxybenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with analogs from the evidence, focusing on substituent effects:
Key Observations:
Sulfonyl Group Modifications: The 4-ethoxy group in the target compound likely improves solubility compared to unsubstituted benzenesulfonyl analogs (e.g., ) due to its polar ether linkage .
Benzyl Group Effects: The 3-fluorophenyl group in the target compound introduces electron-withdrawing effects, which could stabilize charge-transfer interactions or alter metabolic stability compared to 2-methylphenyl () or 4-chlorophenyl () analogs.
Core Modifications :
Biological Activity
3-(4-ethoxybenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a novel compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reveals its complex structure, characterized by a quinoline core substituted with various functional groups. The presence of the ethoxy and fluorophenyl groups enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H22FNO5S |
| Molecular Weight | 431.51 g/mol |
| CAS Number | 866340-51-4 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in cancer proliferation pathways.
- Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways.
- Antioxidant Activity : Preliminary studies suggest it possesses antioxidant properties, potentially scavenging free radicals.
Anticancer Properties
A significant body of research has focused on the anticancer potential of this compound. Studies have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), HCT-116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines, comparable to standard chemotherapeutics like doxorubicin (IC50 = 0.04 - 0.06 μmol/mL) .
Antioxidant Activity
In vitro assays have shown that the compound effectively scavenges DPPH radicals, indicating strong antioxidant properties. It demonstrated moderate activity compared to ascorbic acid at concentrations of 100 μg/mL .
Case Studies
Several case studies highlight the compound's therapeutic potential:
-
Study on Antiproliferative Effects :
- Objective : To evaluate the antiproliferative effects on MCF7 and A-549 cell lines.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner.
- Mechanistic Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
